Home > Products > Building Blocks P3897 > (R)-(-)-Ibuprofen
(R)-(-)-Ibuprofen - 51146-57-7

(R)-(-)-Ibuprofen

Catalog Number: EVT-272821
CAS Number: 51146-57-7
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: (R)-(-)-ibuprofen is typically synthesized as part of the racemic mixture of ibuprofen, which is produced commercially through chemical synthesis. []

  • Metabolic Chiral Inversion: A key area of research focuses on the metabolic conversion of (R)-(-)-ibuprofen to (S)-(+)-ibuprofen in vivo. This unidirectional inversion process, primarily occurring in the liver, has significant implications for understanding drug metabolism and potential drug interactions. [, , ]
  • Drug Interaction Studies: The interaction of (R)-(-)-ibuprofen with other drugs, particularly those metabolized by similar enzymatic pathways, provides valuable insights into drug metabolism and potential drug-drug interactions. [, ]
  • Chirality Studies: (R)-(-)-ibuprofen serves as a model compound for studying the impact of chirality on drug activity, pharmacokinetics, and pharmacodynamics. [, , ]
  • Development of Chiral Separation Techniques: The separation of (R)-(-)-ibuprofen from its enantiomer has prompted advancements in chiral separation techniques, including chiral chromatography and simulated moving bed chromatography. [, , , ]
Future Directions
  • Impact of disease states: Investigating the influence of various disease states, such as liver disease or diabetes, on the inversion process is crucial for understanding interindividual variability in ibuprofen disposition. [, ]

(S)-(+)-Ibuprofen

(S)-(+)-Ibuprofen is the pharmacologically active enantiomer of ibuprofen and exhibits significantly greater potency as a cyclooxygenase inhibitor compared to (R)-(-)-ibuprofen .

Ibuprofenyl-CoA

(R)- and (S)-Ibuprofenyl-coenzyme A (ibuprofenyl-CoA) are thioester intermediates formed during the metabolic chiral inversion of (R)-(-)-ibuprofen . The formation of ibuprofenyl-CoA is catalyzed by long-chain and medium-chain acyl-CoA synthetases.

Ibuprofen-1-O-acyl-glucuronide

(R)- and (S)-Ibuprofen-1-O-acyl-glucuronide (I-1-O-G) are metabolites of ibuprofen formed through glucuronidation. This metabolic pathway competes with CoA thioester formation and can contribute to the clearance of both (R)-(-)-ibuprofen and (S)-(+)-ibuprofen .

2- and 3-Hydroxyibuprofen

2-Hydroxyibuprofen and 3-hydroxyibuprofen are metabolites of both (R)-(-)-ibuprofen and (S)-(+)-ibuprofen formed by cytochrome P450 (CYP) enzymes, primarily CYP2C9 .

Flurbiprofen

Flurbiprofen is a 2-arylpropionic acid NSAID that shares structural similarities with ibuprofen. Unlike ibuprofen, flurbiprofen demonstrates limited chiral inversion in some species, including humans .

Ketoprofen

Ketoprofen is another 2-arylpropionic acid NSAID structurally related to ibuprofen. Similar to flurbiprofen, ketoprofen exhibits minimal chiral inversion compared to ibuprofen .

(S)-Naproxen

(S)-Naproxen is the pharmacologically active enantiomer of the NSAID naproxen, which, like ibuprofen, belongs to the 2-arylpropionic acid class. (S)-Naproxen is a potent inhibitor of cyclooxygenase, exhibiting greater activity than its (R)-enantiomer .

Source and Classification

Ibuprofen is synthesized from isobutylbenzene, which is derived from crude oil. The compound has the IUPAC name 2-(4-isobutylphenyl)propanoic acid and a molecular formula of C₁₃H₁₈O₂, with a molar mass of approximately 206.285 g/mol. It is classified under the category of non-steroidal anti-inflammatory drugs due to its mechanism of action that involves inhibiting cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins involved in pain and inflammation .

Synthesis Analysis

The original synthesis of ibuprofen was developed by the Boots Group and involved a six-step process starting from isobutylbenzene. This classical synthesis pathway includes:

  1. Acylation of Isobutylbenzene: The reaction involves introducing an acyl group to form isobutylacetophenone.
  2. Catalytic Hydrogenation: This step reduces the carbonyl group to an alcohol using catalysts like Raney nickel or palladium on carbon.
  3. Carbonylation: The key step where 1-(4-isobutylphenyl)ethanol undergoes carbonylation to form ibuprofen.

Modern synthetic methods have been developed that reduce the number of steps to three, utilizing greener techniques such as hydrogen fluoride as a catalyst for acylation .

Molecular Structure Analysis

The molecular structure of (R)-(-)-ibuprofen features a chiral center at the α-carbon adjacent to the carboxylic acid group. The compound consists of an aromatic ring connected to an isobutyl group and a propanoic acid moiety.

  • Conformational Flexibility: Ibuprofen exhibits multiple low-energy conformers due to the flexibility of the isobutyl group while maintaining a stable arrangement for the propanoic acid group .
  • Spectroscopic Properties: Quantum-chemical calculations have been utilized to study its vibrational spectra, revealing significant insights into its molecular geometry and interactions .

The structural representation emphasizes the presence of delocalized π-electrons within the aromatic system, which contributes to its pharmacological properties.

Chemical Reactions Analysis

Ibuprofen undergoes various chemical transformations, particularly during its metabolism in the human body:

  1. Phase I Metabolism: This involves hydroxylation facilitated by cytochrome P450 enzymes (CYP2C9, CYP2C19), leading to the formation of hydroxylated metabolites such as 2-hydroxyibuprofen.
  2. Phase II Metabolism: The hydroxylated metabolites are conjugated with glucuronic acid for excretion .

The conversion from (R)-(-)-ibuprofen to (S)-(+)-ibuprofen occurs via enzymatic racemization mediated by alpha-methylacyl-CoA racemase .

Mechanism of Action

(R)-(-)-Ibuprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain:

  • Inhibition Mechanism: The binding of ibuprofen to the active site of cyclooxygenase prevents arachidonic acid from being converted into prostaglandins.
  • Pharmacological Activity: While both enantiomers are present in commercial formulations, only (S)-(+)-ibuprofen exhibits significant therapeutic effects due to its higher affinity for cyclooxygenase .
Physical and Chemical Properties Analysis

(R)-(-)-Ibuprofen possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 206.285 g/mol.
  • Density: 1.03 g/cm³.
  • Solubility: Practically insoluble in water but soluble in organic solvents like ethanol and methanol .
  • Melting Point: Approximately 75–77 °C.

These properties influence its formulation and bioavailability when administered orally.

Applications

(R)-(-)-Ibuprofen has a wide range of applications in clinical settings:

  1. Pain Relief: Effective for mild to moderate pain relief including headaches, dental pain, menstrual cramps, and muscle aches.
  2. Anti-inflammatory Use: Commonly prescribed for conditions like arthritis due to its anti-inflammatory properties.
  3. Fever Reduction: Utilized in various settings to reduce fever in adults and children.

The compound's versatility makes it one of the most commonly used over-the-counter medications worldwide .

Historical Development and Discovery of Chiral NSAIDs

Evolution of Racemic Ibuprofen: From Adams’ Serendipitous Discovery to Clinical Adoption

The development of ibuprofen emerged from a concerted effort to overcome the significant gastrointestinal (GI) toxicity associated with early anti-inflammatory agents. In post-war Britain, aspirin dominated pain management but caused gastric ulcers and bleeding in approximately 25% of long-term users. Phenylbutazone and corticosteroids, the other principal anti-inflammatory drugs available in the 1950s, presented even more severe risks, including bone marrow suppression and adrenal suppression [1]. This therapeutic landscape set the stage for the Boots Pure Drug Company (Nottingham, UK) to initiate a research program in 1953 aimed at developing a safer "super aspirin" [1] [5].

Dr. Stewart Adams OBE, pharmacologist John Nicholson, and technician Colin Burrows spearheaded this pioneering work under modest laboratory conditions. Their systematic approach involved synthesizing and screening hundreds of compounds, beginning with analogues of aspirin (salicylate derivatives). Despite initial failures, the team shifted focus to phenylalkanoic acids – compounds originally investigated as herbicides. This strategic pivot proved crucial when screening revealed unexpected anti-inflammatory activity in certain phenoxyalkanoic acid derivatives [1]. On December 19, 1961, after testing over 600 compounds, the team identified the compound later named ibuprofen (then designated BTS 8402) as a potent anti-inflammatory agent in guinea pig models. Adams famously tested early prototypes on his own hangover headache, providing preliminary human efficacy data [1] [9].

The compound selected for development, initially designated as RD 13621, emerged from a series that included two notable predecessors: RD 10499 (a phenylacetic acid derivative) and ibufenac. RD 10499 demonstrated efficacy in rheumatoid arthritis but caused rashes in 20% of patients, while ibufenac showed species-specific hepatotoxicity – causing liver damage in British patients but not in Japanese populations [1]. Ibuprofen's superior safety profile stemmed from its pharmacokinetic properties: radiolabeling studies demonstrated significantly less hepatic accumulation compared to ibufenac, reducing its potential for liver toxicity. Additionally, its relatively short half-life (2-4 hours) minimized systemic accumulation, a key factor in NSAID safety [1] [4].

Table 1: Key Milestones in Racemic Ibuprofen Development

YearMilestoneSignificance
1953Boots Pure Drug Company initiates NSAID research programResponse to toxicity issues with existing anti-inflammatories
1961 (Dec 19)Identification of anti-inflammatory activity (BTS 8402)Compound reduces inflammation in guinea pig models
1964Commencement of rheumatoid arthritis clinical trialsFirst human efficacy studies
1969UK launch (Prescription: Brufen®)Initial regulatory approval
1974US approval (Prescription)FDA approval for rheumatoid conditions
1983/1984UK/US OTC approvalTransition to non-prescription status

The pharmaceutical development pathway culminated in ibuprofen's approval as a prescription drug in the United Kingdom in 1969 (marketed as Brufen®) and the United States in 1974. Its transition to over-the-counter (OTC) status in the UK (1983) and USA (1984) marked a pivotal endorsement of its safety profile at low doses (≤1200 mg/day) [1]. This transition was supported by safety data from approximately 19,000 patients presented to regulatory authorities, demonstrating a favorable risk-benefit ratio for self-medication. The OTC approval significantly expanded ibuprofen's global accessibility, making it available in over 80 countries [1] [5]. The racemic mixture became a therapeutic mainstay due to its balanced efficacy, safety, and versatile formulations (oral, rectal, topical, and later intravenous) [3].

Emergence of Enantiomer-Specific Research: Rationale for Isolating (R)-(-)-Ibuprofen

The recognition that ibuprofen's enantiomers possess distinct biochemical behaviors emerged as our understanding of chiral pharmacology matured. Racemic ibuprofen contains equal proportions of (R)-(-)-ibuprofen and (S)-(+)-ibuprofen, yet approximately 85-90% of the anti-inflammatory activity resides in the (S)-(+)-enantiomer due to its superior binding to cyclooxygenase (COX) enzymes [4] [8]. This discovery prompted fundamental questions about the role of the apparently "inactive" (R)-(-)-enantiomer and catalyzed dedicated research into its pharmacological potential.

The metabolic fate of (R)-(-)-ibuprofen revealed a remarkable biochemical transformation: a unidirectional enzymatic chiral inversion process converting the R-enantiomer into the active S-form within the body. This inversion involves a three-step enzymatic mechanism:

  • Coenzyme A Activation: Cytosolic long-chain acyl-CoA synthetase stereoselectively converts (R)-(-)-ibuprofen into (R)-ibuprofen-CoA thioester in the liver and gut [4] [7].
  • Epimerization: 2-methylacyl-CoA racemase (AMACR) epimerizes the (R)-thioester to the (S)-ibuprofen-CoA thioester in mitochondrial compartments.
  • Hydrolysis: Enzymatic hydrolysis releases the active (S)-(+)-ibuprofen from its CoA conjugate [4] [8].

This inversion mechanism effectively transforms the (R)-enantiomer into an active drug, contributing significantly to the overall efficacy of racemic ibuprofen. Studies using radiolabeled enantiomers demonstrated that 50-65% of administered (R)-(-)-ibuprofen undergoes this conversion in humans [4]. However, the inversion rate exhibits significant interspecies variability and is incomplete, allowing (R)-(-)-ibuprofen to maintain a distinct pharmacokinetic and metabolic profile.

Table 2: Comparative Chiral Inversion Rates of Profen Drugs

ProfensInversion Rate (%)Inversion SiteClinical Relevance
Ibuprofen50-65%Liver/GutMajor metabolic pathway contributing to efficacy
Ketoprofen10-30%LiverLimited inversion; higher R-enantiomer exposure
Fenoprofen60-70%LiverSimilar inversion to ibuprofen
Flurbiprofen<5%NegligibleR-enantiomer developed separately as anticancer agent
NaproxenNone-Marketed exclusively as active S-enantiomer

Research revealed that the inversion pathway isn't merely a metabolic curiosity but presents potential therapeutic complications:

  • Metabolic Burden: The inversion process consumes cellular energy (ATP) and coenzyme A, potentially contributing to rare hepatic effects observed with high-dose or chronic NSAID therapy [4].
  • Drug-Drug Interactions: Compounds structurally similar to ibuprofen (other 2-arylpropionic acids) can competitively inhibit the chiral inversion pathway. In vitro assays using cryopreserved rat hepatocytes demonstrated that ketoprofen, fenoprofen, and certain proprietary compounds (PF1, PF3, PF4) significantly inhibited (R)- to (S)-inversion [7]. This inhibition could theoretically reduce the efficacy of racemic ibuprofen when co-administered with other profens.
  • Variable Pharmacokinetics: Genetic polymorphisms in enzymes involved in the inversion pathway (particularly AMACR and acyl-CoA synthetase) may contribute to interindividual variability in ibuprofen response [4].

The emergence of these enantiomer-specific properties provided the scientific rationale for isolating and studying (R)-(-)-ibuprofen as a distinct molecular entity. Rather than being a mere precursor to the active form, (R)-(-)-ibuprofen presented unique opportunities:

  • Reduced COX-dependent toxicity: The weak COX inhibition by the R-enantiomer suggested potential for reduced GI irritation compared to the S-form or racemate at equivalent doses.
  • Novel Mechanisms: Research hinted at possible COX-independent activities, including effects on nuclear factor kappa B (NF-κB) signaling and ion channels, distinct from the S-enantiomer's primary prostaglandin synthesis inhibition [8].
  • Dedicated Therapeutic Applications: The absence of antiplatelet effects (mediated solely by the S-enantiomer) and potential thyroxin conversion inhibition opened possibilities for specific clinical niches where standard NSAIDs are contraindicated [8].

The exploration of (R)-(-)-ibuprofen exemplifies the "chiral switch" paradigm in pharmaceutical development – reevaluating racemic drugs through the lens of stereochemistry to unlock new therapeutic value or improved safety profiles from existing molecules [10].

Properties

CAS Number

51146-57-7

Product Name

(R)-(-)-Ibuprofen

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

HEFNNWSXXWATRW-SNVBAGLBSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

l-Ibuprofen; Levibuprofen; (R)-(-)-Ibuprofen; (R)-Ibuprofen;

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.